2-[(2-Methylpropyl)sulfanyl]ethan-1-amine 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16272771
InChI: InChI=1S/C6H15NS/c1-6(2)5-8-4-3-7/h6H,3-5,7H2,1-2H3
SMILES:
Molecular Formula: C6H15NS
Molecular Weight: 133.26 g/mol

2-[(2-Methylpropyl)sulfanyl]ethan-1-amine

CAS No.:

Cat. No.: VC16272771

Molecular Formula: C6H15NS

Molecular Weight: 133.26 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Methylpropyl)sulfanyl]ethan-1-amine -

Specification

Molecular Formula C6H15NS
Molecular Weight 133.26 g/mol
IUPAC Name 2-(2-methylpropylsulfanyl)ethanamine
Standard InChI InChI=1S/C6H15NS/c1-6(2)5-8-4-3-7/h6H,3-5,7H2,1-2H3
Standard InChI Key LWDLLZDODQKNDI-UHFFFAOYSA-N
Canonical SMILES CC(C)CSCCN

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The IUPAC name for the compound is 2-[(2-methylpropyl)sulfanyl]ethan-1-amine, reflecting its ethanamine core substituted at the second carbon with a sulfanyl group bearing a 2-methylpropyl (isobutyl) chain . Common synonyms include:

  • 2-(Isobutylsulfanyl)ethanamine

  • 2-(2-Methylpropylsulfanyl)ethylamine

  • SCHEMBL11807727 .

The hydrochloride salt form is designated as 2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride (CID 71757260), with a molecular formula of C₆H₁₆ClNS .

Molecular Structure and Representation

The compound’s structure comprises:

  • A primary amine group (-NH₂) attached to a two-carbon chain.

  • A thioether linkage (-S-) at the second carbon, connected to an isobutyl group (2-methylpropyl).

Structural Representations:

DescriptorValue
SMILESCC(C)CSCCN
InChIKeyAHXOYRZBBFSRFS-UHFFFAOYSA-N
3D ConformerPubChem CID 21026491 (Parent Compound)

The molecular weight of the parent amine is 133.25 g/mol, while the hydrochloride salt weighs 169.72 g/mol .

Physicochemical Properties

Computational and Experimental Data

Key properties derived from PubChem’s computational models include:

PropertyValueMethod
Molecular Weight133.25 g/molPubChem 2.1
Hydrogen Bond Donors1 (amine group)Cactvs 3.4.6.11
Hydrogen Bond Acceptors2 (amine and sulfur)Cactvs 3.4.6.11
Rotatable Bonds4Cactvs 3.4.6.11
Topological Polar Surface Area51.3 ŲCactvs 3.4.6.11
LogP (Partition Coefficient)1.82 (Estimated)XLogP3

The compound’s polar surface area suggests moderate solubility in polar solvents, while its LogP value indicates lipophilicity, favoring membrane permeability .

Synthesis and Derivatization

Salt Formation

The hydrochloride salt is synthesized by treating the free amine with hydrochloric acid:

C₅H₁₃NS + HCl → C₅H₁₃NS\cdotpHCl\text{C₅H₁₃NS + HCl → C₅H₁₃NS·HCl}

This enhances crystallinity and stability for storage .

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